molecular formula C14H11NO3 B14910463 4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid

4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid

Cat. No.: B14910463
M. Wt: 241.24 g/mol
InChI Key: XSYUWHUXGVSAGT-UHFFFAOYSA-N
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Description

DPPH scavenger AR25 is a compound known for its ability to neutralize free radicals, specifically the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical. This property makes it a valuable tool in antioxidant research and applications. The DPPH radical scavenging assay is a widely used method to evaluate the antioxidant capacity of various substances, including natural extracts and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DPPH scavenger AR25 involves the synthesis of the DPPH radical itself. The DPPH radical is synthesized by reacting 2,2-diphenyl-1-picrylhydrazyl with an oxidizing agent under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the reaction mixture is stirred at room temperature until the formation of the DPPH radical is complete .

Industrial Production Methods

Industrial production of DPPH scavenger AR25 follows similar synthetic routes but on a larger scale. The process involves the use of high-precision balances, volumetric flasks, and other laboratory equipment to ensure accurate measurements and consistent quality. The DPPH radical solution is prepared in large batches and stored under conditions that minimize degradation, such as refrigeration and protection from light .

Chemical Reactions Analysis

Types of Reactions

DPPH scavenger AR25 primarily undergoes reduction reactions. When it encounters an antioxidant, the DPPH radical accepts an electron or hydrogen atom, resulting in the formation of a colorless or pale yellow product, 1,1-diphenyl-2-picrylhydrazine .

Common Reagents and Conditions

The common reagents used in reactions involving DPPH scavenger AR25 include methanol, ethanol, and various antioxidants such as ascorbic acid, tocopherols, and polyphenols. The reactions are typically carried out at room temperature, and the progress is monitored by measuring the decrease in absorbance at 517 nm using a spectrophotometer .

Major Products Formed

The major product formed from the reaction of DPPH scavenger AR25 with an antioxidant is 1,1-diphenyl-2-picrylhydrazine. This product is colorless or pale yellow, indicating the reduction of the DPPH radical .

Scientific Research Applications

DPPH scavenger AR25 is widely used in scientific research to evaluate the antioxidant capacity of various substances. Its applications span multiple fields, including:

Mechanism of Action

The mechanism by which DPPH scavenger AR25 exerts its effects involves the reduction of the DPPH radical. The DPPH radical has an unpaired electron, which gives it a deep violet color. When an antioxidant donates an electron or hydrogen atom to the DPPH radical, it becomes reduced to 1,1-diphenyl-2-picrylhydrazine, resulting in a color change from violet to colorless or pale yellow. This color change is quantitatively measured to determine the antioxidant capacity of the test substance .

Comparison with Similar Compounds

DPPH scavenger AR25 is unique in its stability and ease of use in antioxidant assays. Similar compounds include:

DPPH scavenger AR25 stands out due to its simplicity, rapid results, and the distinct color change that makes it easy to monitor the reaction progress.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]benzoic acid

InChI

InChI=1S/C14H11NO3/c16-13-4-2-1-3-12(13)15-9-10-5-7-11(8-6-10)14(17)18/h1-9,16H,(H,17,18)

InChI Key

XSYUWHUXGVSAGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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